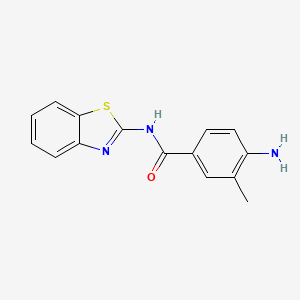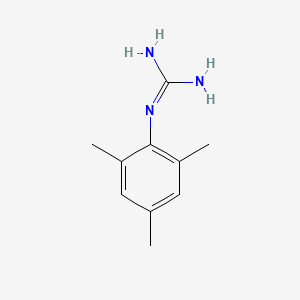![molecular formula C10H9BrN2O3 B15333632 [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom, a methoxy group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of methyl 3-bromo-4-methoxybenzoate with diisobutylaluminium hydride in tetrahydrofuran and hexane at low temperatures (around -78°C to 0°C) under an inert atmosphere . This reaction yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, altering the functional groups present.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of oxadiazole derivatives on biological systems, including their potential as bioactive molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in exploring its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, the compound can be used in the development of new materials, including polymers and advanced composites, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects involves interactions with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in these interactions, potentially affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[3-(3-Bromo-4-methoxyphenyl)methanol]: Shares the bromine and methoxy groups but lacks the oxadiazole ring.
[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol: Similar structure but without the bromine atom.
Uniqueness: The presence of both the bromine atom and the oxadiazole ring in [3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C10H9BrN2O3 |
|---|---|
Peso molecular |
285.09 g/mol |
Nombre IUPAC |
[3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-8-3-2-6(4-7(8)11)10-12-9(5-14)16-13-10/h2-4,14H,5H2,1H3 |
Clave InChI |
JHAWMARSOGXLFS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NOC(=N2)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-8-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15333573.png)

![5,7-Dichloro-2,6-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15333587.png)


![7-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B15333598.png)
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)





